molecular formula C18H20N2O6S2 B2658584 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946338-09-6

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2658584
CAS No.: 946338-09-6
M. Wt: 424.49
InChI Key: BIZLWIRVUGDWHX-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H20N2O6S2 and its molecular weight is 424.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Compounds structurally related to "N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" have been synthesized and evaluated for their antimicrobial activities. For instance, a series of biologically active derivatives exhibiting significant activities against bacterial and fungal strains has been reported. These studies emphasize the potential of such compounds in addressing resistance to existing antimicrobial agents and highlight their therapeutic potential (Babu, Pitchumani, & Ramesh, 2013).

Enzyme Inhibition

Research into sulfonamide derivatives reveals their significance as enzyme inhibitors. Specific studies have shown these compounds to inhibit enzymes like α-glucosidase and acetylcholinesterase, which are key targets in treating diabetes and Alzheimer's disease, respectively. The enzyme inhibitory activities of these compounds were tested, and most exhibited substantial activity against yeast α-glucosidase and weaker activity against acetylcholinesterase. This demonstrates their potential in the development of new therapeutic agents for managing these conditions (Abbasi et al., 2019).

Environmental Degradation

Sulfonamide antibiotics, due to their persistence in the environment, raise concerns over the propagation of antibiotic resistance. Studies have identified metabolites formed during the degradation of sulfonamides, indicating a novel microbial strategy for their elimination. This involves ipso-hydroxylation followed by fragmentation, a process that could mitigate environmental contamination and reduce the risk of spreading resistance (Ricken et al., 2013).

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S2/c1-13-3-4-14(20-7-2-10-27(20,21)22)11-16(13)19-28(23,24)15-5-6-17-18(12-15)26-9-8-25-17/h3-6,11-12,19H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZLWIRVUGDWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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